molecular formula C16H16N4O2 B2510866 (E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide CAS No. 2035004-82-9

(E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide

Cat. No. B2510866
CAS RN: 2035004-82-9
M. Wt: 296.33
InChI Key: MUJQJTZKMGHIMM-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents. In

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is primarily known for its industrial production and usage in synthesizing polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein electrophoresis. The compound's presence in food, formed during processing under specific conditions, has prompted extensive research into its chemistry, biochemistry, and potential health impacts. Studies aim to develop a comprehensive understanding of acrylamide's formation, distribution in food, and its implications on human health, highlighting the need for improved food processing methods to minimize acrylamide content in the diet (Friedman, 2003).

Analytical and Mechanistic Aspects

The discovery of acrylamide in heat-treated, carbohydrate-rich foods has led to intensive investigations into its occurrence, chemistry, and toxicology. Efforts have been made to understand the chemical pathways leading to acrylamide formation, particularly its link to the Maillard reaction involving asparagine. This research also extends to exploring various strategies to control and reduce acrylamide levels in food products, with significant contributions from the food industry towards understanding and mitigating the potential health risks associated with dietary acrylamide exposure (Taeymans et al., 2004).

Mitigation Strategies in Food Production

The toxic properties of acrylamide, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity, have been well documented. This has led to the development of various strategies aimed at reducing acrylamide formation in food products. These strategies include modifying food processing conditions, utilizing asparaginase to convert asparagine into aspartic acid, and employing novel approaches such as probiotics for acrylamide mitigation. The use of specific probiotic strains, particularly Lactobacillus, has emerged as a promising approach to reduce acrylamide levels in foods, showcasing the potential of biotechnological interventions in enhancing food safety (Khorshidian et al., 2020).

Acrylamide-Based Microgels and Hybrids

Acrylamide-based microgels have garnered attention due to their responsive behavior and chemical stability, making them suitable for applications in nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and applications of poly(N-isopropylacrylamide-co-acrylamide) microgels highlight the versatility of acrylamide derivatives in developing advanced materials with potential industrial and biomedical applications (Begum et al., 2019).

properties

IUPAC Name

(E)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(6-3-11-2-1-7-17-10-11)18-13-4-5-14-12(8-13)9-16(22)20-19-14/h1-3,6-7,9-10,13H,4-5,8H2,(H,18,21)(H,20,22)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQJTZKMGHIMM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.